molecular formula C10H7BrO2 B6596629 6-(bromomethyl)-2H-chromen-2-one CAS No. 50465-95-7

6-(bromomethyl)-2H-chromen-2-one

Cat. No.: B6596629
CAS No.: 50465-95-7
M. Wt: 239.06 g/mol
InChI Key: LGVQLJNXNWRMNU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2H-chromen-2-one is a brominated derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The bromomethyl group at the 6-position of the chromen-2-one ring introduces unique chemical properties, making this compound a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2H-chromen-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the bromomethyl group to a carboxyl group.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Scientific Research Applications

6-(Bromomethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological activity. The chromen-2-one core can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-2H-chromen-2-one is unique due to the presence of the bromomethyl group at the 6-position, which imparts distinct reactivity and allows for the synthesis of a diverse array of derivatives. This compound’s versatility makes it a valuable tool in organic synthesis and various research fields.

Properties

IUPAC Name

6-(bromomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVQLJNXNWRMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441116
Record name 6-Bromomethyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50465-95-7
Record name 6-Bromomethyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 500 g (31.25 mmoles) of 6-methylcoumarin in 200 ml CCl4 is added 5.56 g (31.25 mmoles) of NBS. This solution is subjected to a sunlamp at reflux for 41/2 hours. After cooling, the reaction mixture is filtered and the filtrate concentrated in vacuo to yield a solid which upon trituration with ethyl acetate affords 6-bromomethylcoumarin which is used directly in the next step.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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